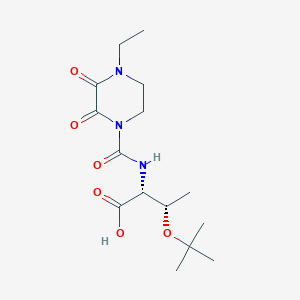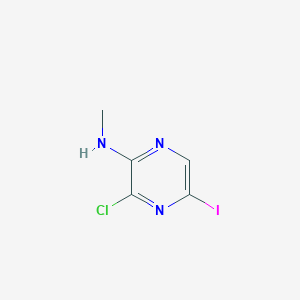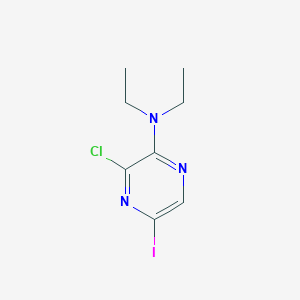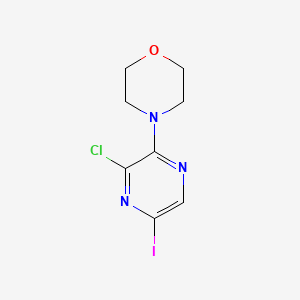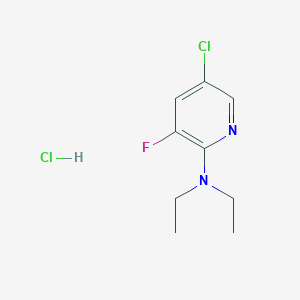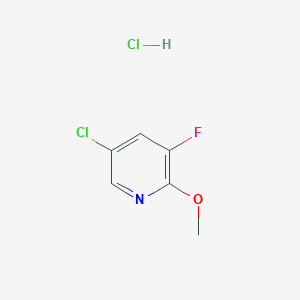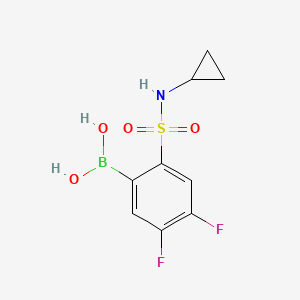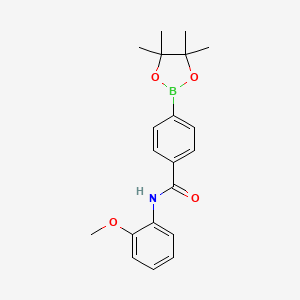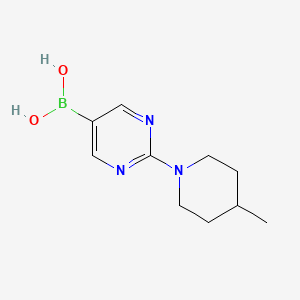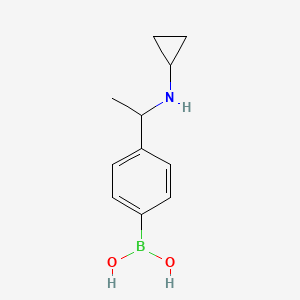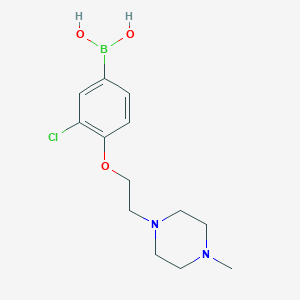
(3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid
説明
Synthesis Analysis
The synthesis of boronic acids and their derivatives is often achieved through catalytic protodeboronation of pinacol boronic esters . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular formula of this compound is C11H17BN2O2 . It contains a boronic acid group attached to a phenyl ring, which is further substituted with a methylpiperazine group and a chloro group.Chemical Reactions Analysis
Boronic acids and their derivatives are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .科学的研究の応用
Biomedical Applications
Phenylboronic acids, including the compound you’re interested in, have been explored for their potential in biomedical applications. They can function as glucose-sensitive polymers, enabling self-regulated insulin release in diabetes treatment. Additionally, they serve as diagnostic agents and have uses in wound healing and tumor targeting .
Antitumor and Antioxidant Activities
These compounds exhibit significant biological activities, such as antitumor and antioxidant properties. They have been extensively studied for their potential in medical fields, including cancer therapy .
Anti-inflammatory and Antibacterial Applications
Phenylboronic acids also show anti-inflammatory and antibacterial activities, making them candidates for use in treatments against various infections and inflammatory conditions .
Agricultural Uses
In agriculture, phenylboronic acids can be used to enhance plant growth or protect crops from pests and diseases due to their antibacterial properties .
Food Science
Their antioxidant properties make phenylboronic acids useful in food science for preserving food quality and extending shelf life .
Environmental Science Applications
These compounds can be applied in environmental science for the detoxification of pollutants or as part of waste treatment processes due to their ability to interact with various organic molecules .
Sensing Applications
Phenylboronic acids are utilized in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. This makes them useful in both homogeneous assays and heterogeneous detection methods .
作用機序
Target of Action
Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the compound likely targets palladium catalysts in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the compound to a palladium catalyst . The palladium catalyst then forms a new carbon-carbon bond with another organic group .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which (3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid participates, is a key pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds . The downstream effects of this reaction would depend on the specific organic groups involved in the coupling.
Result of Action
The primary result of the action of (3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds .
将来の方向性
The future directions in the research and application of boronic acids and their derivatives are vast. They are valuable building blocks in organic synthesis and are used in various chemical reactions . Their unique properties make them suitable for a wide range of applications in medicinal chemistry, materials science, and chemical biology .
特性
IUPAC Name |
[3-chloro-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClN2O3/c1-16-4-6-17(7-5-16)8-9-20-13-3-2-11(14(18)19)10-12(13)15/h2-3,10,18-19H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXIEUJJRXPFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)
